molecular formula C23H22N2O4S B2694198 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethylbenzenesulfonamide CAS No. 922136-88-7

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethylbenzenesulfonamide

Cat. No. B2694198
CAS RN: 922136-88-7
M. Wt: 422.5
InChI Key: VIJZWUDUXKYDFJ-UHFFFAOYSA-N
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Description

“N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethylbenzenesulfonamide” is a compound that falls under the category of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide derivatives . These compounds are known to be selective inhibitors of the Dopamine D2 receptor . They are used in the treatment of various central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C22H17IN2O3 . It includes a dibenzo[b,f][1,4]oxazepin ring, which is a seven-membered ring with nitrogen and sulfur as the only ring hetero atoms .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 528.2±50.0 °C and a density of 1.39 g/cm3 . It is soluble in methanol . The pKa value is predicted to be 4.24±0.10 .

Scientific Research Applications

Enzyme Inhibition and Molecular Synthesis

The sulfonamide group in similar compounds facilitates the synthesis of novel classes of inhibitors with significant implications for therapeutic applications. For instance, primary sulfonamides have been shown to enable the construction of [1,4]oxazepine rings, acting as potent inhibitors of human carbonic anhydrases, a class of enzymes with therapeutic relevance in conditions like glaucoma, epilepsy, and altitude sickness (A. Sapegin et al., 2018). Similarly, catalytic enantioselective reactions involving cyclic dibenzo[b,f][1,4]oxazepines have led to the synthesis of chiral derivatives, showcasing the versatility of such compounds in creating enantiomerically enriched products with potential bioactivity (L. D. Munck et al., 2017).

Antimicrobial and Antiproliferative Activities

The structural motif of dibenzo[b,f][1,4]oxazepine has been explored for antimicrobial and antiproliferative potentials. Novel benzenesulfonamides bearing the 1,3,4-oxadiazole moiety, a close relative to the specified compound, have demonstrated in vitro anti-HIV and antifungal activities, highlighting the potential for these compounds in developing new therapeutic agents (M. Zareef et al., 2007). Moreover, the design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives have been linked to effective antimicrobial and antiproliferative agents, suggesting a broad spectrum of biological activities for compounds with such sulfonamide linkages (Shimaa M. Abd El-Gilil, 2019).

Mechanism of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . This means it binds to this receptor and inhibits its activity, which can help in the treatment of various central nervous system disorders .

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-4-25-19-7-5-6-8-21(19)29-20-11-10-17(14-18(20)23(25)26)24-30(27,28)22-12-9-15(2)13-16(22)3/h5-14,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJZWUDUXKYDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethylbenzenesulfonamide

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